molecular formula C6H9N3O4S B3059285 ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 96543-07-6

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B3059285
CAS No.: 96543-07-6
M. Wt: 219.22 g/mol
InChI Key: DRGFACPVELPILD-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C6H9N3O4S and a molecular weight of 219.22 . It is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N3O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis Applications

  • Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate and related compounds have been used as precursors in Sonogashira-type cross-coupling reactions to synthesize various pyrazole derivatives. These processes have enabled the creation of diverse condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones, as well as pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Metal Complexes and Inhibition Studies

  • Metal complexes of pyrazole-based sulfonamide, which are derivatives of this compound, have shown inhibitory activity on human carbonic anhydrase isoenzymes. These complexes demonstrate more effective inhibitory activity than their free ligand counterparts (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Antiglaucoma Activity

  • Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, synthesized from this compound, have exhibited antiglaucoma activity. These derivatives were found to be potent inhibitors of carbonic anhydrase isoenzymes, suggesting their potential in glaucoma treatment (Kasımoğulları, Bülbül, Arslan, & Gökçe, 2010).

Herbicide Research

Pharmaceutical Applications

  • Pyrazole derivatives, including those synthesized from this compound, have been studied for their analgesic and anti-inflammatory properties. Compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester have shown potential as new classes of analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It’s recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for the study and application of ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate are not available, its potential use in proteomics research suggests it could be of interest in the development of new biochemical research methods or therapeutic strategies.

Properties

IUPAC Name

ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O4S/c1-2-13-6(10)4-3-8-9-5(4)14(7,11)12/h3H,2H2,1H3,(H,8,9)(H2,7,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGFACPVELPILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242305
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96543-07-6
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096543076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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